1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a p-tolylamino group and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For example, a substituted phenyl and methyl group can be introduced to form the desired pyrimidine derivative.
Introduction of the Piperazine Ring: The piperazine ring is then attached to the pyrimidine ring through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperazine-pyrimidine intermediate with a phenylpropanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases, affecting cell signaling pathways involved in growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenylmethanone.
Piperazine Derivatives: Compounds such as (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone.
Uniqueness
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C25H29N5O/c1-19-8-11-22(12-9-19)27-23-18-20(2)26-25(28-23)30-16-14-29(15-17-30)24(31)13-10-21-6-4-3-5-7-21/h3-9,11-12,18H,10,13-17H2,1-2H3,(H,26,27,28) |
InChI Key |
TYIOCBNBJBHRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.